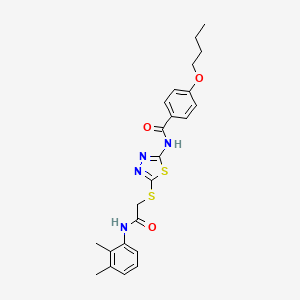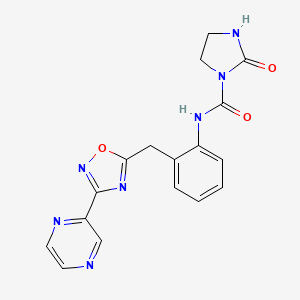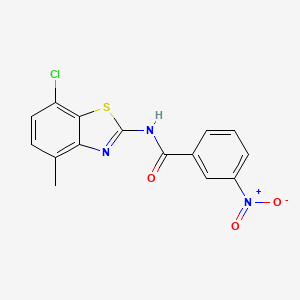
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves NMR, MS, IR, and X-ray diffraction methods to characterize the final product . Another example is the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which includes a nucleophilic substitution with pyridine . These methods could potentially be adapted for the synthesis of "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide".
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using X-ray crystallography. For example, the crystal structure of a related compound adopts a monoclinic space group with specific unit cell parameters, and the structure is stabilized by pi-pi conjugation and hydrogen bonding interactions . The molecular structure analysis is crucial for understanding the relationship between the structure and the observed biological activity.
Chemical Reactions Analysis
The reactivity of these compounds can involve nucleophilic substitution reactions, as seen in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole . Additionally, the transformation of heterocyclic compounds, such as the formylation and acylation of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, demonstrates the chemical versatility of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the dihedral angles between aromatic rings and the orientation of nitro groups, which can influence the compound's reactivity and interaction with biological targets . The spectroscopic properties, along with DFT calculations, help in understanding the electronic structure and potential reactivity of these compounds .
Applications De Recherche Scientifique
Antibacterial Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide and its derivatives have shown notable antibacterial activities. For example, certain hydroxy and methoxy substituted benzothiazole derivatives, closely related to the compound , have demonstrated potent antibacterial effects against bacteria such as Streptococcus pyogenes and Pseudomonas aeruginosa. These derivatives were synthesized using various chemical processes and their antibacterial activities were confirmed through laboratory testing methods like the cup plate method (diffusion technique) and broth dilution method for determining minimum inhibitory concentration (MIC) (Gupta, 2018) (Gupta, 2018).
Potential Anticancer Agents
Benzothiazole derivatives have also been explored for their potential as anticancer agents. A study focused on the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, closely related to this compound, revealed that these compounds showed cytotoxicity against various human neoplastic cell lines. One of the compounds in this series displayed significant selective cytotoxic activity, suggesting its potential as a potent anticancer agent (Romero-Castro et al., 2011).
Anticonvulsant Properties
Research into benzothiazole derivatives has also extended to the exploration of their anticonvulsant properties. A series of 4-thiazolidinone derivatives, structurally related to this compound, were synthesized and evaluated for their anticonvulsant activities. Some of these compounds showed considerable activity in tests designed to assess anticonvulsant properties, hinting at the potential application of benzothiazole derivatives in this therapeutic area (Faizi et al., 2017).
Antimicrobial Drug Resistance
The increasing resistance to antimicrobial drugs is a critical health and economic issue. Benzothiazole derivatives, including those structurally related to this compound, have shown significant biological activities against resistant microorganisms like Pseudomonas aeruginosa, a major microorganism in nosocomial infections known for its resistance to various antimicrobial agents. The synthesis and antibacterial evaluation of these derivatives highlight their potential role in addressing the challenge of antimicrobial resistance (Gupta, 2018).
Propriétés
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-5-6-11(16)13-12(8)17-15(23-13)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKUYDWDMOPEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)
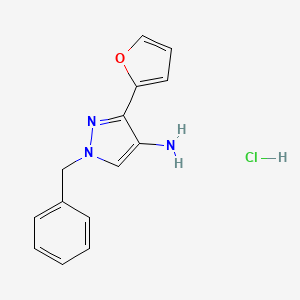
![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)
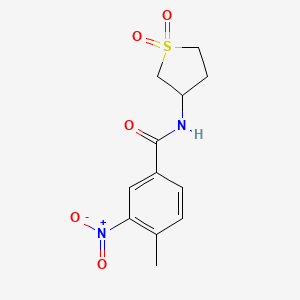

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)

![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)
